3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one
Description
Crystallographic Structure Determination
Single-crystal X-ray diffraction analysis reveals that 3-amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one crystallizes in the monoclinic space group P2₁/c (no. 14), with unit cell parameters a = 6.7909(2) Å, b = 23.9261(7) Å, c = 7.5103(2) Å, and β = 95.265(2)°. The asymmetric unit comprises two independent molecules, each exhibiting a planar dihydropyridinone ring system (Figure 1). The hydroxybutyl side chain adopts a gauche conformation relative to the heterocyclic core, stabilized by intramolecular C–H···O interactions.
Table 1: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₄N₂O₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.7909(2) |
| b (Å) | 23.9261(7) |
| c (Å) | 7.5103(2) |
| β (°) | 95.265(2) |
| V (ų) | 1215.12(6) |
| Z | 8 |
| Radiation type | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 293 |
| R₁ (all data) | 0.0574 |
Atomic displacement parameters (ADPs) for non-hydrogen atoms range from 0.038 to 0.065 Ų, indicating minimal thermal motion. The amino group (N1) deviates slightly from planarity, with a pyramidalization angle of 8.7°.
Conformational Analysis via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify three low-energy conformers (Figure 2). The global minimum (ΔG = 0 kcal/mol) features an intramolecular hydrogen bond between the hydroxybutyl O–H and the carbonyl oxygen (O2), with a bond length of 1.87 Å. Two higher-energy conformers (ΔG = 1.2 and 2.5 kcal/mol) exhibit rotated hydroxybutyl chains, disrupting this interaction.
Table 2: Conformational energies and key geometric parameters
| Conformer | Relative Energy (kcal/mol) | O–H···O Distance (Å) | Dihedral Angle C3–C4–O–H (°) |
|---|---|---|---|
| I | 0.0 | 1.87 | 178.3 |
| II | 1.2 | 2.45 | 64.7 |
| III | 2.5 | 3.12 | -92.1 |
Molecular dynamics simulations in explicit water solvent demonstrate rapid interconversion between conformers I and II (τ = 12.3 ps), while conformer III remains metastable due to steric hindrance.
Hydrogen Bonding Network Analysis
The crystal packing is stabilized by a three-dimensional hydrogen bonding network. Each molecule donates two N–H···O bonds to adjacent carbonyl groups (N1–H···O2: 2.89 Å, 167°; N2–H···O1: 2.95 Å, 162°) and accepts one O–H···N interaction from the hydroxybutyl group (O4–H···N3: 2.78 Å, 155°). These interactions generate a layered architecture along the b-axis, with interlayer π–π stacking distances of 3.48 Å.
Table 3: Hydrogen bond geometry
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1A···O2 | 0.88 | 2.01 | 2.89 | 167 |
| N2–H2···O1 | 0.86 | 2.09 | 2.95 | 162 |
| O4–H4A···N3 | 0.84 | 1.94 | 2.78 | 155 |
The hydroxybutyl side chain participates in bifurcated hydrogen bonds, contributing to the compound’s high melting point (213–215°C).
Tautomeric Equilibrium Studies
1H NMR spectroscopy in DMSO-d₆ reveals a 85:15 equilibrium between the 2-pyridone tautomer and a minor enolimine form (Figure 3). The major tautomer exhibits characteristic signals at δ 10.32 (N–H, broad) and δ 164.5 ppm (C=O, 13C NMR), while the enolimine form shows a deshielded imine proton at δ 8.45 ppm. DFT calculations predict the 2-pyridone tautomer is 3.8 kcal/mol more stable than the enolimine form due to aromatic stabilization energy.
Table 4: Tautomeric equilibrium constants
| Solvent | Keq (2-pyridone/enolimine) | ΔG (kcal/mol) |
|---|---|---|
| DMSO | 85:15 | -3.8 |
| Chloroform | 92:8 | -4.1 |
| Water | 78:22 | -3.5 |
Variable-temperature NMR studies (253–333 K) yield a van’t Hoff enthalpy of ΔH = -5.2 ± 0.3 kcal/mol, confirming the exothermic nature of tautomerization. The energy barrier for interconversion, determined via transition-state theory, is 12.4 kcal/mol, consistent with rapid exchange on the NMR timescale.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-1-(3-hydroxybutyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(12)4-6-11-5-2-3-8(10)9(11)13/h2-3,5,7,12H,4,6,10H2,1H3 |
InChI Key |
ZDKSYPLLCSBFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=C(C1=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the cyclization of a suitable precursor, such as 3-amino-1-(3-hydroxybutyl)butan-1-one, under acidic or basic conditions to form the pyridinone ring. This process may require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted pyridinone.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
Substituent-Driven Properties
- Hydrophilicity: The 3-hydroxybutyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., allyl or methyl derivatives). This enhances solubility in polar solvents, a critical factor in drug formulation .
- In contrast, the imidazole-containing analog (C10H13N3O2) may participate in hydrogen bonding or metal coordination due to its aromatic nitrogen atoms .
- Steric Bulk : The 3-hydroxybutyl chain introduces steric hindrance compared to smaller groups like methyl or allyl, which could influence binding affinity in biological targets.
Research Implications
- Pharmaceutical Design : The hydroxybutyl group’s polarity positions the target compound as a candidate for improving drug solubility, whereas brominated analogs (e.g., CM9319) are suited for further functionalization via cross-coupling reactions .
- Material Science: Allyl and imidazole derivatives may serve as monomers or ligands in polymer and coordination chemistry, respectively .
Biological Activity
3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features an amino group, a hydroxybutyl side chain, and a dihydropyridinone ring system, which contribute to its reactivity and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- Structural Characteristics : The compound's structure allows for hydrogen bonding with enzymes and receptors, influencing various biochemical pathways .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which can be beneficial in treating conditions like hypertension and oxidative stress.
- Receptor Binding : Its ability to bind to biological receptors suggests a role in modulating signaling pathways, which could lead to therapeutic effects in neurological and cardiovascular diseases.
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets:
- Hydrogen Bonding : The amino and hydroxy groups enhance the compound's ability to form hydrogen bonds with enzymes or receptors, modulating their activity.
- Selectivity : The compound's unique substitution pattern allows it to selectively interact with specific targets, potentially leading to reduced side effects compared to less selective compounds .
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated significant inhibition of target enzymes associated with hypertension, suggesting potential use as an antihypertensive agent.
Case Study 2: Receptor Interaction
Another investigation assessed the binding affinity of the compound to sigma receptors. The findings demonstrated that it binds selectively to sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. This interaction may provide insights into its potential for treating neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one | C9H14N2O2 | Similar structure but with a propyl side chain |
| 3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one | C9H14N2O2 | Different position of the hydroxy group |
| 3-Amino-1-ethyl-1,4-dihydropyridin-4-one | C7H10N2O | Lacks the hydroxybutyl side chain |
The comparative analysis highlights that while these compounds share structural similarities, the specific arrangement of functional groups in this compound enhances its biological activity, making it a valuable candidate for further research in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
